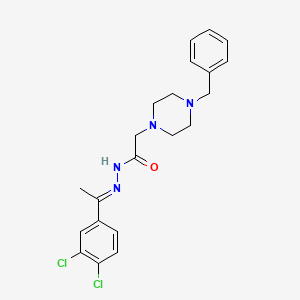![molecular formula C23H27N5O2S B11986348 (1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11986348.png)
(1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone is a complex organic compound that features a combination of aromatic, heterocyclic, and hydrazone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone typically involves a multi-step process:
- Synthesis of 6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine : This involves the cyclization of a suitable precursor, such as a thiophene derivative, with a guanidine compound under acidic or basic conditions.
- Hydrazone Formation : The final step involves the reaction of (1E)-1-(3-nitrophenyl)ethanone with the synthesized 6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine in the presence of hydrazine hydrate under reflux conditions.
Formation of (1E)-1-(3-nitrophenyl)ethanone: This can be achieved through the nitration of acetophenone followed by a condensation reaction with an appropriate aldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
- Oxidation : The nitro group in the compound can undergo reduction to form an amino group.
- Reduction : The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
- Substitution : The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
- Substitution : Reagents like halogens (chlorine, bromine) and nitrating mixtures (sulfuric acid and nitric acid) are employed.
Major Products
- Reduction of the nitro group : Formation of (1E)-1-(3-aminophenyl)ethanone.
- Reduction of the hydrazone : Formation of the corresponding hydrazine derivative.
- Substitution reactions : Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
- Organic Synthesis : The compound can be used as an intermediate in the synthesis of more complex molecules.
- Catalysis : It may serve as a ligand in catalytic reactions.
Biology
- Biological Probes : The compound can be used in the development of probes for studying biological systems.
Medicine
- Pharmaceuticals : Potential applications in drug development due to its unique structural features.
Industry
- Materials Science : The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydrazone moiety can form stable complexes with metal ions. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry and biological research.
Comparación Con Compuestos Similares
Similar Compounds
- (1E)-1-(3-nitrophenyl)ethanone (6-tert-butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone : Similar structure with a tert-butyl group instead of a tert-pentyl group.
- (1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)semicarbazone : Similar structure with a semicarbazone moiety instead of a hydrazone.
Uniqueness
The unique combination of functional groups in (1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone provides it with distinct chemical reactivity and potential applications that are not shared by its analogs. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C23H27N5O2S |
|---|---|
Peso molecular |
437.6 g/mol |
Nombre IUPAC |
6-(2-methylbutan-2-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H27N5O2S/c1-5-23(3,4)16-9-10-19-18(12-16)20-21(24-13-25-22(20)31-19)27-26-14(2)15-7-6-8-17(11-15)28(29)30/h6-8,11,13,16H,5,9-10,12H2,1-4H3,(H,24,25,27)/b26-14+ |
Clave InChI |
GIMBHBUJZDYZDL-VULFUBBASA-N |
SMILES isomérico |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C(\C)/C4=CC(=CC=C4)[N+](=O)[O-] |
SMILES canónico |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=C(C)C4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11986278.png)

![N'-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzotriazol-1-yl)acetohydrazide](/img/structure/B11986294.png)
![4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B11986298.png)




![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11986355.png)
methyl]benzamide](/img/structure/B11986358.png)

![Propyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11986364.png)

![2-Ethyl-3-methyl-1-[4-(4-methylpyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11986371.png)
